molecular formula C17H24N2O2 B7917769 Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7917769
M. Wt: 288.4 g/mol
InChI Key: SPUSJMCVHODGHE-UHFFFAOYSA-N
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Description

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or electrophile employed .

Scientific Research Applications

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological molecules and potential as a lead compound in drug discovery.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-piperidin-2-ylmethyl-carbamic acid methyl ester
  • Cyclopropyl-piperidin-2-ylmethyl-carbamic acid ethyl ester
  • Cyclopropyl-piperidin-2-ylmethyl-carbamic acid propyl ester

Uniqueness

Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is unique due to its specific structural features, such as the benzyl ester group, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-(piperidin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-14-6-2-1-3-7-14)19(16-9-10-16)12-15-8-4-5-11-18-15/h1-3,6-7,15-16,18H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUSJMCVHODGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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